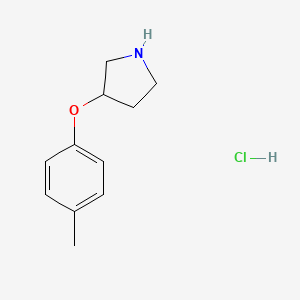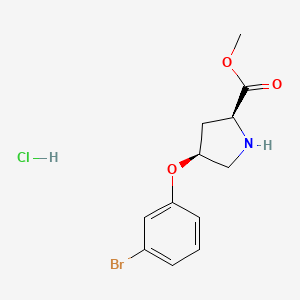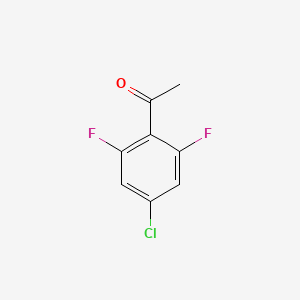
4'-Chloro-2',6'-difluoroacetophenone
Übersicht
Beschreibung
4’-Chloro-2’,6’-difluoroacetophenone, also known as CDA, is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 . It is commonly used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 4’-Chloro-2’,6’-difluoroacetophenone is 1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 . This indicates that the compound consists of a benzene ring with chlorine and fluorine substituents, and a ketone functional group.Physical And Chemical Properties Analysis
4’-Chloro-2’,6’-difluoroacetophenone is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
4'-Chloro-2',6'-difluoroacetophenone has been used as a precursor in various chemical syntheses and reactions. It serves as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers, offering an environmentally friendly alternative to other difluoromethylating approaches (Zhang, Zheng, & Hu, 2006). Its reactivity has also been highlighted in the presence of a hexahydride−osmium complex, showing selective C−H activation of ortho-CH bonds in aromatic ketones (Barrio, Castarlenas, Esteruelas, Lledós, Maseras, & Oñate, 2001).
Spectroscopic Studies
Spectroscopic studies, specifically FT-IR and FT-Raman, have been conducted on molecules like 4-chloro-2-bromoacetophenone to understand their structural and spectroscopic data. Such studies shed light on the vibrational frequencies and geometric parameters of these molecules, providing insights into the effects of halogen presence on molecular properties (Ramalingam, Anbusrinivasan, & Periandy, 2011).
Fluorescence Sensing
In the field of fluorescence sensing, a class of ratiometric Zn(2+) sensors, known as rhodafluor, has been developed using 4'-Chloro-2',6'-difluoroacetophenone derivatives. These sensors exhibit significant changes in quantum yield upon binding with Zn(2+), providing a potential tool for biological applications (Burdette & Lippard, 2002).
Polymer and Material Science
This compound has also found application in the synthesis of novel polymers with enhanced thermal stability and desirable electronic properties. For instance, asymmetric trifluoromethylated aromatic diamines derived from 4'-Chloro-2',6'-difluoroacetophenone have been used to produce polyimides with good thermal stability, solubility, and low dielectric constants, relevant in electronic and aerospace industries (Bu, Zhang, Li, Li, Gong, & Yang, 2011).
Reaction Analysis and Mechanism Studies
In-depth studies on the reaction mechanisms and structural elucidation of compounds involving 4'-Chloro-2',6'-difluoroacetophenone have been conducted. These studies include analyzing the reaction mechanisms, spectral properties, and understanding the influence of substituents on reaction outcomes, enriching our knowledge of organic chemistry and reaction dynamics (Ashmore, Bishop, Craig, & Scudder, 2007).
Safety And Hazards
4’-Chloro-2’,6’-difluoroacetophenone is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(4-chloro-2,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZAUYYYYPJSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674002 | |
| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2',6'-difluoroacetophenone | |
CAS RN |
1017777-45-5 | |
| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)
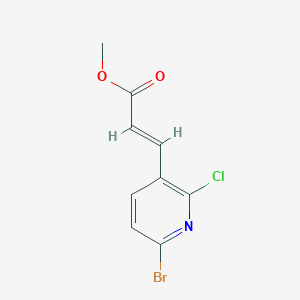
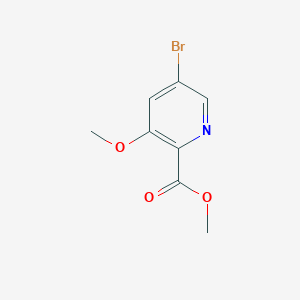
![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)
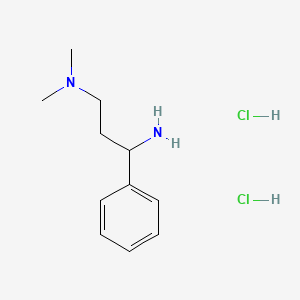
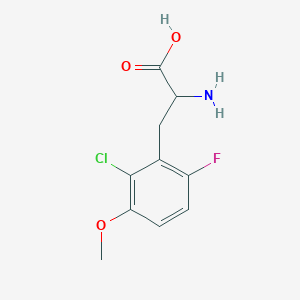
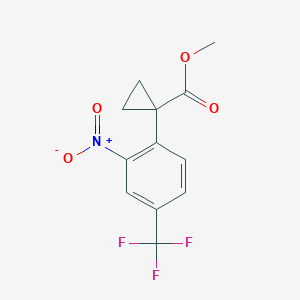
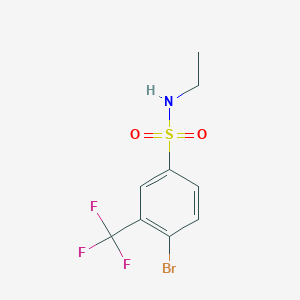
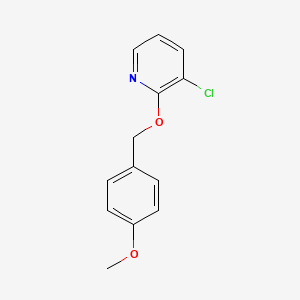

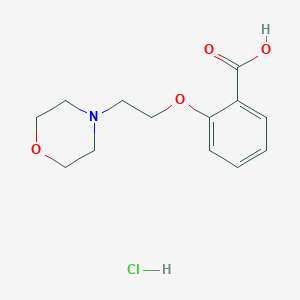
![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
